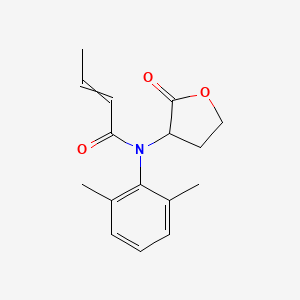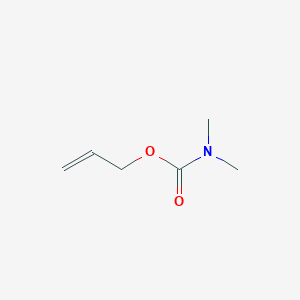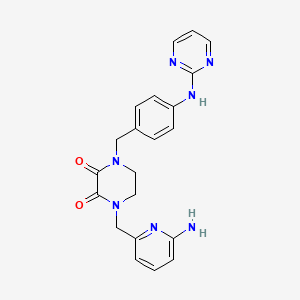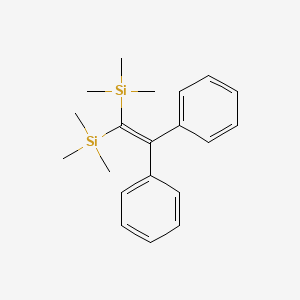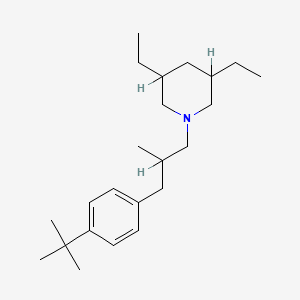
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a p-tert-butylphenyl group, a methylpropyl chain, and a diethylpiperidine ring. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of p-tert-butylphenyl with a suitable alkyl halide, followed by the introduction of the piperidine ring through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts, such as palladium on carbon, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates with nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine finds applications in multiple scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-dimethylpiperidine
- 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpyrrolidine
Uniqueness: 1-(3-(p-tert-Butylphenyl)-2-methylpropyl)-3,5-diethylpiperidine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique steric and electronic properties. These characteristics influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
73403-08-4 |
|---|---|
Molekularformel |
C23H39N |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-[3-(4-tert-butylphenyl)-2-methylpropyl]-3,5-diethylpiperidine |
InChI |
InChI=1S/C23H39N/c1-7-19-14-20(8-2)17-24(16-19)15-18(3)13-21-9-11-22(12-10-21)23(4,5)6/h9-12,18-20H,7-8,13-17H2,1-6H3 |
InChI-Schlüssel |
CKSRKPINJXQORB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CN(C1)CC(C)CC2=CC=C(C=C2)C(C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
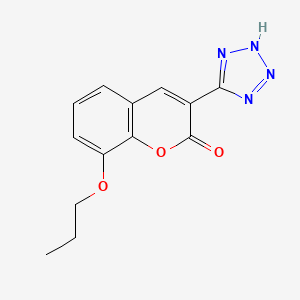
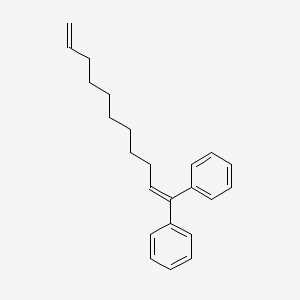


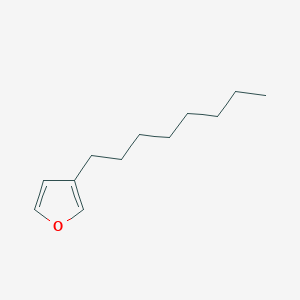
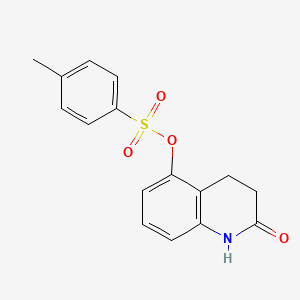
silane](/img/structure/B14446906.png)
